molecular formula C18H14O2 B14118868 3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one

3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one

Cat. No.: B14118868
M. Wt: 262.3 g/mol
InChI Key: YSPMZUOLESFGCZ-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is an organic compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a phenyl group and a dihydrofuranone moiety, making it a unique structure within the dibenzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-dibenzofuran-1-one

InChI

InChI=1S/C18H14O2/c19-15-10-13(12-6-2-1-3-7-12)11-17-18(15)14-8-4-5-9-16(14)20-17/h1-9,13H,10-11H2

InChI Key

YSPMZUOLESFGCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1OC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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